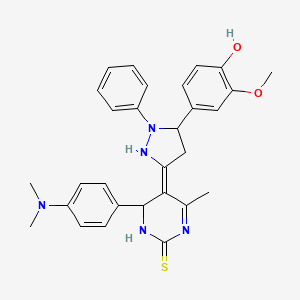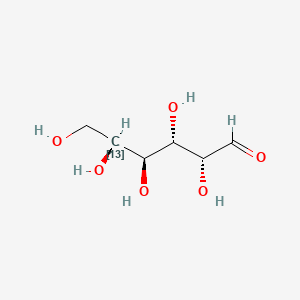
Raloxifene-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene-d10 is a deuterium-labeled version of raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action in various biological systems. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene-d10 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Raloxifene-d10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered biological activity.
Applications De Recherche Scientifique
Raloxifene-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of raloxifene in biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various diseases, including osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
Raloxifene-d10 exerts its effects by selectively binding to estrogen receptors in various tissues. This binding can either activate or inhibit estrogenic pathways, depending on the tissue type. In bone tissue, this compound acts as an estrogen agonist, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of cancer development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Alendronate: A bisphosphonate used to treat osteoporosis.
Evenity (romosozumab): A monoclonal antibody used for osteoporosis treatment
Uniqueness
Raloxifene-d10 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research settings. Compared to tamoxifen, this compound has a lower risk of uterine cancer and does not cause endometrial proliferation. Compared to alendronate and romosozumab, this compound offers a different mechanism of action, providing an alternative therapeutic option for osteoporosis and breast cancer prevention .
Propriétés
Formule moléculaire |
C28H27NO4S |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2 |
Clé InChI |
GZUITABIAKMVPG-VKRZQTKSSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






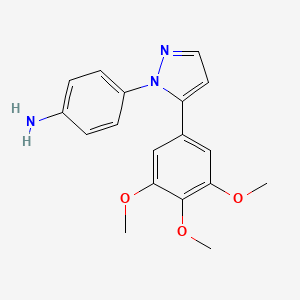

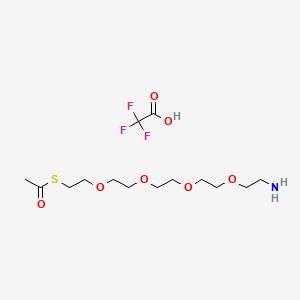
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
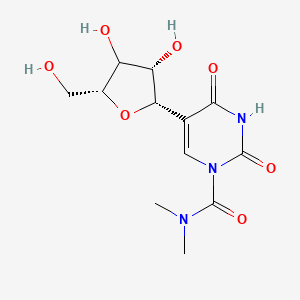

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
